叔丁基-2-甲基-3-炔-2-基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl 2-methylbut-3-YN-2-ylcarbamate and related compounds involves multiple steps, including esterification, Boc protection, acetonization, reduction, and Corey-Fuchs reaction. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of natural product jaspine B, was synthesized from L-Serine in overall yield of 41% through seven steps (Tang et al., 2014). Another study reported on the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, demonstrating the scalability of a related synthesis process (Li et al., 2012).

Molecular Structure Analysis

Characterization of tert-butyl 2-methylbut-3-YN-2-ylcarbamate's molecular structure often involves advanced spectroscopic techniques. For example, the structure of a closely related compound, tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, was characterized using 2D heteronuclear NMR experiments, showcasing the compound's complex structural features (Aouine et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 2-methylbut-3-YN-2-ylcarbamate is influenced by its functional groups. Various reactions, such as Diels-Alder reactions and Mannich reactions, showcase its versatility in forming complex molecules. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate's preparation and its involvement in Diels-Alder reactions highlight the compound's chemical reactivity (Padwa et al., 2003).

Physical Properties Analysis

The physical properties of tert-butyl 2-methylbut-3-YN-2-ylcarbamate, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not identified in the search, general practice involves assessing these characteristics through experimental measurements and computational predictions.

Chemical Properties Analysis

Understanding the chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under different conditions, is vital for the safe and effective use of tert-butyl 2-methylbut-3-YN-2-ylcarbamate in synthesis and other applications. Studies like the synthesis and crystal structure analysis of tert-butyl N-acetylcarbamate provide insights into the compound's chemical environment and interactions (El Mestehdi et al., 2022).

科学研究应用

分解与环境修复

研究表明,应用射频 (RF) 等离子体反应器分解和转化 MTBE 为危害性较小的物质是可行的。这表明在环境修复技术中存在潜在应用,以解决类似化合物造成的污染 (Hsieh 等人,2011 年)。

吸附用于环境净化

吸附已被探索作为一种从水中去除 MTBE 的方法,这突出了为环境净化工作选择合适的吸附剂的重要性。该研究领域表明在设计针对各种污染物的有效水处理解决方案中存在潜在应用,包括那些与 MTBE 在结构上相关的污染物 (Vakili 等人,2017 年)。

生物降解和环境系统中的归趋

对 MTBE 等醚类化合物在土壤和地下水中的生物降解和归趋的研究提供了对自然衰减过程和生物修复策略的宝贵见解。了解微生物降解途径和有利于生物降解的条件可以为减轻类似化学物质对环境的污染提供方法 (Fiorenza 和 Rifai,2003 年)。

用于纯化的聚合物膜

聚合物膜用于从甲醇中纯化燃料添加剂(如 MTBE)的应用证明了膜技术在工业化学品的分离和纯化中的潜力。该研究领域可能会为开发各种化合物的非色谱生物分离工艺提供见解 (Pulyalina 等人,2020 年)。

环境风险评估

评估与 MTBE 类似的化合物的环境发生、人体接触和毒性对于评估和管理其对人类健康和环境的风险至关重要。该领域的综述可以指导各种工业和商业产品的安全使用和监管监督,以最大程度地减少不利影响 (Liu 和 Mabury,2020 年)。

安全和危害

The safety information for Tert-butyl 2-methylbut-3-YN-2-ylcarbamate indicates that it should be stored sealed in dry conditions at 2-8°C . It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335-H303, indicating that it may cause skin irritation, eye irritation, respiratory irritation, and may be harmful if swallowed .

作用机制

Action Environment

The efficacy and stability of Tert-butyl 2-methylbut-3-YN-2-ylcarbamate are influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, its efficacy as a protecting group can be influenced by the specific conditions of the synthesis, including the presence of other reactants and the temperature and pH of the reaction mixture.

属性

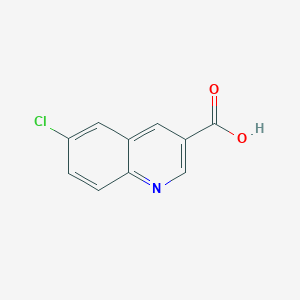

IUPAC Name |

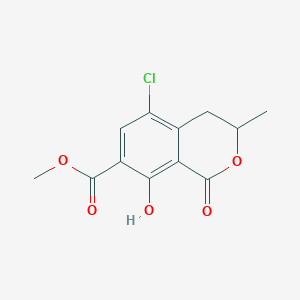

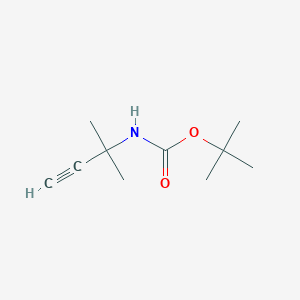

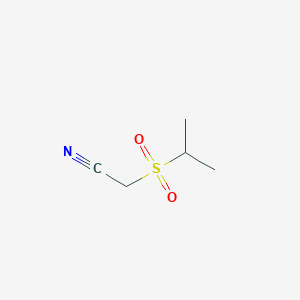

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPXPDDPWDNBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate | |

CAS RN |

113486-06-9 | |

| Record name | tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)

![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)